molecular formula C15H17ClN2O4 B11624671 (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione

(5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11624671
M. Wt: 324.76 g/mol
InChI Key: FILXBNBOVBFLHL-IZZDOVSWSA-N
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Description

The compound (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic molecule characterized by its imidazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidine-2,4-dione and an appropriate benzaldehyde derivative.

    Substitution Reactions: The chloro, ethoxy, and propan-2-yloxy groups are introduced through nucleophilic substitution reactions using suitable reagents like chloroethanol, ethyl iodide, and isopropyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yloxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to an imidazolidine derivative.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or ketones depending on the specific group oxidized.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its imidazolidine-2,4-dione core, which is known to be present in various bioactive molecules. Research may focus on its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in the treatment of diseases where imidazolidine-2,4-dione derivatives have shown efficacy, such as diabetes or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or dyes.

Mechanism of Action

The mechanism of action of (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene group and various substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-Benzylideneimidazolidine-2,4-dione: Lacks the chloro, ethoxy, and propan-2-yloxy substituents.

    (5E)-5-[3-Chloro-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione: Lacks the ethoxy group.

    (5E)-5-[3-Chloro-5-ethoxybenzylidene]imidazolidine-2,4-dione: Lacks the propan-2-yloxy group.

Uniqueness

The unique combination of chloro, ethoxy, and propan-2-yloxy groups in (5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione imparts distinct chemical and physical properties, potentially leading to unique biological activities and applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C15H17ClN2O4/c1-4-21-12-7-9(5-10(16)13(12)22-8(2)3)6-11-14(19)18-15(20)17-11/h5-8H,4H2,1-3H3,(H2,17,18,19,20)/b11-6+

InChI Key

FILXBNBOVBFLHL-IZZDOVSWSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OC(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OC(C)C

Origin of Product

United States

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